molecular formula C15H19N3O2S B5579768 2-(ethylthio)-1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazole

2-(ethylthio)-1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazole

Cat. No.: B5579768
M. Wt: 305.4 g/mol
InChI Key: QPXSCARTJFVEDP-UHFFFAOYSA-N
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Description

2-(ethylthio)-1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazole is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of benzimidazole derivatives and has been found to exhibit various biochemical and physiological effects.

Scientific Research Applications

Structural and Synthetic Insights

  • A study focused on the crystal structure of a related compound, emphasizing the morpholine ring's chair conformation and the stabilization of the crystal structure through intermolecular contacts (Akkurt et al., 2005).
  • Research on the electrophoretic and gas-chromatographic analysis of an Afobazol pharmaceutical preparation has developed procedures for determining active components and potential impurities, demonstrating the analytical applicability of these compounds (Burykin et al., 2014).

Biological Evaluation and Pharmacological Screening

  • Pharmacological and toxicological screenings of novel benzimidazole-morpholine derivatives revealed their potential as dual-acting inhibitors with antimicrobial activities, offering insights into their therapeutic applications (Can et al., 2017).
  • The synthesis and investigation of anticancer activities of some benzimidazole derivatives have been conducted, highlighting their selectivity against specific cell lines and offering a pathway for the development of new anticancer agents (Yurttaş et al., 2013).

Antibacterial Activity

  • Synthesis and evaluation of novel ethyl 2-alkoxyimino-2-benzimidazol-2-yl acetates bearing a morpholine group demonstrated excellent bioactivity against Staphylococcus aureus, underlining their potential in developing new antibacterial agents (Zhang et al., 2015).

Properties

IUPAC Name

2-(2-ethylsulfanylbenzimidazol-1-yl)-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2S/c1-2-21-15-16-12-5-3-4-6-13(12)18(15)11-14(19)17-7-9-20-10-8-17/h3-6H,2,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPXSCARTJFVEDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC2=CC=CC=C2N1CC(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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